Product packaging for 4-tert-Butylcyclohexyl acetate(Cat. No.:CAS No. 32210-23-4)

4-tert-Butylcyclohexyl acetate

Cat. No.: B3028782
CAS No.: 32210-23-4
M. Wt: 198.3 g/mol
InChI Key: MBZRJSQZCBXRGK-UHFFFAOYSA-N
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Description

Overview of Cyclohexyl Acetates in Chemical Research

Cyclohexyl acetates, as a class of organic compounds, are esters formed from cyclohexanol (B46403) and acetic acid. solubilityofthings.com Their primary role in academic and industrial research is multifaceted. They are frequently used as solvents due to their ability to dissolve a wide range of organic compounds, a property valuable in paint manufacturing and chemical processing. solubilityofthings.com In a research setting, they serve as reagents and substrates in various chemical reactions. solubilityofthings.com The esterification of cyclohexanol to produce cyclohexyl acetate (B1210297) is a classic example of organic synthesis, often used in educational settings to demonstrate condensation reactions. solubilityofthings.com

Furthermore, the study of cyclohexyl acetates contributes to the broader understanding of reaction kinetics and thermodynamics. For instance, the synthesis of cyclohexyl acetate from cyclohexene (B86901) and acetic acid is a reversible reaction, and its study has been instrumental in developing processes like reactive distillation to enhance conversion rates. nih.govacs.orgresearchgate.net

Significance of the tert-Butyl Group in Cyclohexane (B81311) Derivatives for Conformational Analysis

The tert-butyl group is of paramount importance in the conformational analysis of cyclohexane derivatives due to its significant steric bulk. This bulkiness effectively "locks" the cyclohexane ring into a specific chair conformation. brainly.instackexchange.comchemistryschool.net In a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. The energy difference between these two conformations is known as the A-value. masterorganicchemistry.comwikipedia.org

The tert-butyl group possesses a particularly high A-value, approximately 5 kcal/mol, which signifies a strong energetic preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. stackexchange.commasterorganicchemistry.comwikipedia.org This preference is so pronounced that the concentration of the conformer with an axial tert-butyl group is negligible at room temperature, with an equatorial-to-axial ratio of about 10,000:1. stackexchange.commasterorganicchemistry.com This conformational locking simplifies the study of reaction mechanisms and stereochemistry on the cyclohexane ring, as it removes the complication of a flexible ring system. stackexchange.comfiveable.me

Table 1: A-Values for Common Cyclohexane Substituents

Substituent A-Value (kcal/mol)
-H 0
-CH3 1.70
-CH2CH3 1.75
-CH(CH3)2 2.15
-C(CH3)3 ~5.0
-OH 0.87
-Br 0.43

This table illustrates the significant steric demand of the tert-butyl group compared to other common substituents. masterorganicchemistry.com

Stereoisomeric Forms of 4-tert-Butylcyclohexyl Acetate: cis and trans Isomers

This compound exists as two geometric isomers: cis and trans. chemicalbook.comnist.gov These isomers arise from the relative orientation of the tert-butyl and acetate groups on the cyclohexane ring. In the most stable chair conformation, the bulky tert-butyl group will occupy an equatorial position. Consequently, in the cis-isomer, the acetate group is in an axial position, while in the trans-isomer, the acetate group is in an equatorial position. stackexchange.com

The synthesis of these isomers can be directed by the choice of catalyst during the hydrogenation of 4-tert-butylphenol (B1678320) to 4-tert-butylcyclohexanol (B146172), the precursor alcohol. The use of a Raney nickel catalyst typically yields a higher percentage of the trans-isomer, whereas a rhodium-carbon catalyst favors the formation of the cis-isomer. chemicalbook.comscentree.co The subsequent acetylation of the corresponding alcohol yields the desired acetate isomer. chemicalbook.comalmacgroup.com Biocatalytic methods using enzymes like alcohol dehydrogenases (ADHs) and lipases have also been developed for the stereoselective synthesis of the cis-isomer. mdpi.com

While the physical constants of the cis and trans isomers show little variation, their spectroscopic properties and odors are distinct. chemicalbook.com The trans-isomer is described as having a woody scent, while the cis-isomer possesses a more intense floral and fruity aroma. chemicalbook.comscentree.co Although mass spectra of the two isomers are nearly identical, their ¹H NMR spectra show characteristic differences that allow for their distinction. mdpi.comubc.ca

Table 2: Spectroscopic Data for cis- and trans-4-tert-Butylcyclohexyl Acetate

Isomer ¹H NMR (CDCl₃, 400 MHz) - Chemical Shift (δ) for CHOAc proton ¹³C NMR (CDCl₃, 100.6 MHz) - Chemical Shift (δ) for CHOAc carbon
cis 4.99 (m) 69.6
trans 4.61 (tt) 73.5

This table highlights the key differences in the NMR spectra of the two isomers, which are crucial for their identification. mdpi.com

Research Gaps and Future Directions in this compound Studies

Despite being a well-studied molecule, there remain areas for further investigation concerning this compound. One promising avenue is the development of even more efficient and environmentally friendly synthetic routes. While biocatalytic methods have shown great promise, further optimization of enzyme selection, reaction conditions, and process design, such as continuous-flow systems, could lead to more sustainable industrial production. mdpi.com

Another area of interest lies in exploring the reactivity of the conformationally locked isomers in a wider range of chemical transformations. The fixed stereochemistry of the acetate group (axial in cis, equatorial in trans) provides a unique platform to study the influence of steric hindrance and stereoelectronic effects on reaction outcomes. This could lead to a deeper understanding of reaction mechanisms and the development of new stereoselective synthetic methodologies.

Furthermore, while the fragrance properties of the isomers are known, a more detailed investigation into the structure-activity relationship could be beneficial. chemicalbook.com Understanding how subtle changes in the molecular structure impact olfactory perception could guide the design of new fragrance molecules with specific desired scents.

Finally, the use of this compound and its derivatives in materials science, for example, in the preparation of fragrance-encapsulated polymers, is an emerging field that warrants further exploration. chemicalbook.com Investigating the compatibility and release characteristics of these compounds from different polymer matrices could lead to new applications in consumer products and beyond.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B3028782 4-tert-Butylcyclohexyl acetate CAS No. 32210-23-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-tert-butylcyclohexyl) acetate
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InChI

InChI=1S/C12H22O2/c1-9(13)14-11-7-5-10(6-8-11)12(2,3)4/h10-11H,5-8H2,1-4H3
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InChI Key

MBZRJSQZCBXRGK-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OC1CCC(CC1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H22O2
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DSSTOX Substance ID

DTXSID1027974, DTXSID701014582, DTXSID70893643
Record name 4-tert-Butylcyclohexyl acetate
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Record name trans-4-tert-Butylcyclohexyl acetate
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Record name 4-tert-Butylcyclohexyl acetate, cis-
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Molecular Weight

198.30 g/mol
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Physical Description

Dry Powder, Liquid, Other Solid; Dry Powder, Water or Solvent Wet Solid, Liquid; Liquid
Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate
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CAS No.

32210-23-4, 1900-69-2, 10411-92-4
Record name 4-tert-Butylcyclohexyl acetate
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Record name 4-tert-Butylcyclohexanyl acetate, trans-
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Record name 4-tert-Butylcyclohexyl acetate, cis-
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Record name 4-tert-Butylcyclohexyl acetate
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Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate
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Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate, cis-
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Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate, trans-
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Record name 4-tert-Butylcyclohexyl acetate
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Record name 4-tert-Butylcyclohexyl acetate, cis-
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Record name cis-4-tert-butylcyclohexyl acetate
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Record name 4-TERT-BUTYLCYCLOHEXYL ACETATE, CIS-
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Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of 4-tert-Butylcyclohexyl Acetate (B1210297) Isomers

The selective synthesis of the cis and trans isomers of 4-tert-butylcyclohexyl acetate is a key focus in its production. Both biocatalytic and traditional catalytic methods have been developed to achieve high diastereomeric purity.

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing specific isomers of this compound. almacgroup.com These methods often operate under mild conditions and can achieve high levels of stereoselectivity.

Continuous-flow biocatalysis has emerged as a powerful technique for the efficient and scalable synthesis of the desired cis-isomer of this compound. mdpi.comresearchgate.net This methodology allows for enhanced process control, higher productivity, and easier product isolation compared to batch processes. polimi.itmdpi.com A two-step enzymatic process in a continuous-flow system can be employed, starting with the stereoselective reduction of 4-tert-butylcyclohexanone (B146137). mdpi.com This is followed by an in-line enzymatic acetylation of the resulting cis-4-tert-butylcyclohexanol. mdpi.com The integration of reaction and separation steps within the continuous-flow setup streamlines the entire synthesis, leading to high diastereoisomeric purity of the final product. mdpi.comresearchgate.net

A typical continuous-flow setup involves pumping the substrate solution through a reactor containing an immobilized enzyme. nih.gov For the synthesis of cis-4-tert-butylcyclohexyl acetate, the first step utilizes an alcohol dehydrogenase to reduce the ketone precursor. researchgate.net The aqueous product stream is then mixed with an organic solvent and the acetyl donor, and passed through a second reactor containing an immobilized lipase (B570770) for the acetylation step. researchgate.net This integrated approach avoids the isolation of intermediates and minimizes waste.

Alcohol dehydrogenases (ADHs) are crucial enzymes in the biocatalytic production of the cis-isomer of 4-tert-butylcyclohexanol (B146172), the precursor to the desired acetate. mdpi.com These enzymes catalyze the stereoselective reduction of 4-tert-butylcyclohexanone. mdpi.comnih.gov By screening various commercially available ADHs, researchers have identified enzymes that exhibit high conversion rates and excellent diastereoselectivity towards the thermodynamically less stable cis-isomer. mdpi.com For instance, certain ADHs can achieve up to 99% conversion with a high diastereomeric excess (de) for the cis-alcohol. mdpi.com The selection of the appropriate ADH is critical, as some can favor the formation of the trans-isomer. mdpi.com

The reduction reaction catalyzed by ADHs typically requires a cofactor, such as NADH, which is regenerated in situ. mdpi.com This can be achieved by using a co-substrate like 2-propanol. mdpi.com The ability to find ADHs that selectively produce either the cis or trans isomer provides a versatile biocatalytic toolbox for accessing the desired precursor for this compound. mdpi.comalmacgroup.com

Key Research Findings on ADH-Mediated Reduction of 4-tert-Butylcyclohexanone
ADH EnzymeConversion (%)Diastereomeric Excess (de %)Favored Isomer
ADH200>99>99cis
EVO30Complete66cis
ADH440Complete>99trans
ADH420CompleteNot specifiedcis
ADH270CompleteNot specifiedcis

Following the stereoselective reduction to cis-4-tert-butylcyclohexanol, the final step in the biocatalytic synthesis is the enzymatic acetylation to form cis-4-tert-butylcyclohexyl acetate. mdpi.com Lipases are commonly employed for this transformation due to their broad substrate specificity and stability in organic solvents. units.it Candida antarctica lipase A (CALA) has been identified as a particularly effective catalyst for the acetylation of cis-4-tert-butylcyclohexanol. mdpi.com

The reaction is typically carried out in an organic solvent such as methyl tert-butyl ether (MTBE), with an acyl donor like vinyl acetate. mdpi.com CALA has been shown to efficiently catalyze the acetylation of both cis- and trans-4-tert-butylcyclohexanol, achieving high conversion rates. mdpi.com For example, in the acetylation of cis-4-tert-butylcyclohexanol, CALA can achieve near-quantitative conversion in a reasonable timeframe. mdpi.com

Screening of Lipases for Acetylation of cis-4-tert-Butylcyclohexanol
LipaseConversion (%) in 18h
Candida antarctica A (CALA)>99
Candida antarctica B (CALB)25
Candida rugosa (CRL)<5
Porcine Pancreas (PPL)<5
Pseudomonas cepacia (PSL)<5

Traditional catalytic hydrogenation of 4-tert-butylphenol (B1678320) is a common industrial method for producing 4-tert-butylcyclohexanol, which is then acetylated. google.comnacatsoc.org The stereoselectivity of this hydrogenation is highly dependent on the catalyst and reaction conditions, offering a pathway to control the isomer ratio of the final acetate product. almacgroup.com

The use of rhodium-on-carbon (Rh/C) catalysts is a well-established method for promoting the formation of the cis-isomer of 4-tert-butylcyclohexanol during the hydrogenation of 4-tert-butylphenol. google.comalmacgroup.com The presence of an acid, such as hydrochloric acid or sulfuric acid, in the reaction medium can further enhance the selectivity towards the cis-isomer. almacgroup.comgoogle.com This approach can yield cis/trans isomer ratios of approximately 80:20 to 90:10. almacgroup.com

The hydrogenation is typically carried out under elevated temperature and pressure. almacgroup.com The choice of solvent can also influence the reaction; for instance, isopropanol is often used. google.com By carefully controlling these parameters, it is possible to achieve a high yield of the desired cis-4-tert-butylcyclohexanol, which can then be acetylated to produce cis-4-tert-butylcyclohexyl acetate with a high isomeric purity. google.com A patented process describes the hydrogenation of 4-tert-butylphenol in the presence of a rhodium catalyst and a specific acid to achieve a high cis-isomer content in the resulting 4-tert-butylcyclohexanol. google.com

Rhodium-Catalyzed Hydrogenation of 4-tert-Butylphenol
CatalystAdditivecis/trans Ratio
Rhodium on CarbonHCl or H₂SO₄80:20 to 90:10
Rhodium on Carbon-Not specified

Catalytic Hydrogenation Approaches for Isomer Control

Influence of Reaction Conditions on Stereoselectivity

The stereochemical composition of 4-tert-butylcyclohexanol, the precursor to this compound, is highly dependent on the conditions employed during the hydrogenation of 4-tert-butylphenol. Key parameters such as temperature, solvent, and the presence of acid additives play a crucial role in directing the reaction towards the desired cis or trans isomer.

Temperature: The reaction temperature is a critical factor for both reaction rate and stereoselectivity. For rhodium-catalyzed hydrogenations, a temperature range of 40 to 80°C is preferred to optimize the reaction rate and achieve high cis-isomer selectivity. google.comgoogleapis.com Temperatures exceeding 100°C can be detrimental to cis-isomer selectivity. google.comgoogleapis.com In gas-phase hydrogenations over Pt/SiO2 catalysts, temperatures are typically higher, ranging from 410–490 K (137–217°C). nacatsoc.org However, at temperatures above 170-200°C, undesirable side reactions like hydrogenolysis become more significant. nacatsoc.orgresearchgate.net

Solvents: The choice of solvent can significantly alter the stereochemical outcome. The use of supercritical carbon dioxide (scCO₂) as a solvent in the hydrogenation of 4-tert-butylphenol over a rhodium-on-carbon catalyst has been shown to enhance the formation of cis-4-tert-butylcyclohexanol. oup.commdpi.com The increased miscibility of hydrogen in scCO₂ can lead to higher reaction rates and improved selectivity. oup.com

Acid Additives: The addition of protonic acids to the reaction system is an effective method for increasing the cis to trans isomer ratio. oup.com Compounds such as hydrogen chloride, sulfuric acid, perchloric acid, and hydrogen bromide can be used. google.comgoogleapis.com In a rhodium-on-carbon catalyzed system, the addition of hydrochloric acid in a supercritical carbon dioxide solvent resulted in a high cis ratio of 0.9. oup.comoup.com The cis ratio was observed to increase with the amount of hydrochloric acid added, eventually reaching a plateau. oup.com

Table 1: Influence of Reaction Conditions on Stereoselectivity in 4-tert-Butylphenol Hydrogenation
ParameterConditionEffect on StereoselectivityCatalyst SystemSource
Temperature40-80°CFavors high cis-isomer selectivityRhodium google.comgoogleapis.com
Temperature>100°CDecreases cis-isomer selectivityRhodium google.comgoogleapis.com
SolventSupercritical Carbon Dioxide (scCO₂)Enhances cis-isomer formationRhodium on Carbon oup.commdpi.com
AdditiveHydrochloric Acid (HCl)Increases cis-isomer ratio significantly (up to 0.9)Rhodium on Carbon in scCO₂ oup.comoup.com
AdditiveSulfuric Acid, Perchloric AcidIncreases cis-isomer ratioRhodium google.comgoogleapis.com
Comparison of Catalyst Systems (e.g., Raney Nickel vs. Rhodium)

The choice of metal catalyst is a determining factor in the stereoselectivity of 4-tert-butylphenol hydrogenation. Raney Nickel and rhodium-based catalysts are commonly employed, each favoring the formation of a different isomer.

Raney Nickel: This nickel-aluminum alloy catalyst is known to produce a high percentage of the trans-isomer of 4-tert-butylcyclohexanol. chemicalbook.com Raney Nickel is a widely used heterogeneous catalyst in various industrial hydrogenation processes. acs.orgwikipedia.org

Rhodium: In contrast, rhodium-on-carbon catalysts yield a high percentage of the cis-isomer. chemicalbook.com By using a rhodium catalyst in conjunction with specific solvents and acid additives, a cis-isomer content of over 90% can be achieved. google.comoup.com This high cis selectivity is particularly valuable as the cis-isomer of this compound is often the more desired fragrance component. mdpi.com

Table 2: Comparison of Catalyst Systems for 4-tert-Butylphenol Hydrogenation
CatalystPredominant Isomer FormedSource
Raney Nickeltrans-4-tert-Butylcyclohexanol chemicalbook.com
Rhodium on Carboncis-4-tert-Butylcyclohexanol chemicalbook.com

Isomerization Techniques for cis/trans Ratio Control

Following the initial hydrogenation, the isomeric ratio of 4-tert-butylcyclohexanol can be further manipulated. The trans-alcohol can be isomerized to the cis-isomer using alkaline catalysts. This process can be coupled with distillation to continuously remove the lower-boiling cis-alcohol from the mixture, thereby driving the equilibrium towards the formation of the cis product. chemicalbook.com

Esterification Reaction Kinetics and Mechanisms

The final step in the synthesis is the acetylation of 4-tert-butylcyclohexanol with an acetylating agent like acetic acid or acetic anhydride to form this compound. google.com While this reaction can proceed without a catalyst, the rate is extremely slow. researchgate.net Therefore, an acid catalyst is typically employed to increase the reaction rate. researchgate.net

Heterogeneous Catalysis in this compound Synthesis

In response to environmental concerns, the use of heterogeneous catalysts over traditional homogeneous mineral acids (like sulfuric acid) has become prevalent. researchgate.netscirp.org Heterogeneous catalysts, such as ion exchange resins, offer several advantages: they can be easily separated from the reaction mixture, are often reusable, reduce corrosive waste streams, and can lead to higher reaction selectivity with fewer by-products. researchgate.netscirp.orgsamyangtrilite.com

Amberlyst-15 is a macroreticular, strongly acidic cation exchange resin that is widely used as a solid acid catalyst in various organic transformations, including esterification. researchgate.netarkat-usa.orgbenthamopen.comresearchgate.net It consists of a polystyrene-divinylbenzene copolymer backbone functionalized with sulfonic acid (-SO₃H) groups. scirp.org

In the synthesis of this compound, Amberlyst-15 serves as an effective and reusable heterogeneous catalyst for the esterification of 4-tert-butylcyclohexanol with acetic acid. researchgate.netresearchgate.net Its use promotes an environmentally benign process. researchgate.net The porous nature of macroporous resins like Amberlyst-15 allows their use in both polar and non-polar solvent systems. samyangtrilite.com

To optimize the synthesis of this compound, it is essential to understand the kinetics of the esterification reaction. Kinetic studies typically investigate the influence of various parameters on the reaction rate. researchgate.netijert.org For esterification reactions catalyzed by ion exchange resins, several kinetic models have been proposed, including pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW) models. repositorioinstitucional.mxresearchgate.net

The key parameters affecting the reaction rate are:

Temperature: Increasing the reaction temperature generally increases the reaction rate and the conversion of reactants. ijert.orgripublication.comresearchgate.net

Catalyst Loading: The rate of reaction typically increases with an increase in the amount of catalyst, up to a certain point where mass transfer limitations may occur. ijert.orgripublication.comresearchgate.net

Molar Ratio of Reactants: The conversion can be enhanced by using an excess of one of the reactants (either the alcohol or the carboxylic acid). ijert.org

Studies on the esterification of 4-tert-butylcyclohexanol using Amberlyst-15 have been conducted to develop a kinetic model for an intrinsically kinetically controlled reaction, ensuring the absence of external mass transfer or intra-particle diffusion limitations. researchgate.netresearchgate.net This allows for the precise determination of kinetic parameters and optimization of the industrial process. researchgate.net

Table 3: General Influence of Parameters on Esterification Kinetics
ParameterEffect on Reaction Rate/ConversionSource
Increasing TemperatureIncreases reaction rate and conversion ijert.orgripublication.com
Increasing Catalyst LoadingIncreases reaction rate ijert.orgripublication.com
Increasing Molar Ratio (Alcohol:Acid or Acid:Alcohol)Increases equilibrium conversion ijert.org
Influence of Reaction Parameters (Temperature, Molar Ratios, Catalyst Loading, Stirring Speed) on Reaction Rate

The synthesis of this compound is significantly influenced by various reaction parameters that control the rate of reaction and the final product yield. The esterification is typically conducted by reacting 4-tert-butylcyclohexanol with an acetylating agent like acetic acid in the presence of a catalyst. researchgate.net

Temperature: Reaction temperature plays a crucial role in the kinetics of the esterification process. An increase in temperature generally leads to a higher reaction rate and conversion. For instance, in the synthesis of cyclohexyl acetate, increasing the reaction temperature from 45°C to 85°C results in a significant rise in conversion. nih.gov However, further increases in temperature may only produce a marginal change in conversion. nih.gov The optimal temperature range for the acetylation of 4-tert-butylcyclohexanol is typically between room temperature (25°C) and 150°C, with a preferred range of 25°C to 130°C. google.comgoogleapis.com

Molar Ratios: The ratio of reactants, specifically the alcohol to the acetylating agent, can be manipulated to drive the reaction equilibrium towards the product side. Using an excess of one reactant, such as acetic anhydride, can help to achieve a higher conversion of the alcohol. guidechem.com In some studies, molar ratios of alcohol to acid have been varied from 2:1 to 5:1 to study the effect on reaction kinetics. researchgate.net To ensure the reaction goes to completion, a two-step process may be employed where 4-tert-butylcyclohexanol is first treated with acetic acid and then with acetic anhydride in at least an equimolar amount to the remaining alcohol. google.com

Catalyst Loading: The amount of catalyst used directly impacts the reaction rate. For heterogeneous catalysts like ion exchange resins, increasing the catalyst loading generally enhances the conversion of the alcohol. researchgate.net However, there is often an optimal loading, beyond which further increases may not significantly affect the conversion. nih.gov For example, when using sulfuric acid as a catalyst, the consumption is generally between 0.01-5% (mole) relative to the 4-tert-butylcyclohexanol. google.com In studies using Amberlyst 15, catalyst loading was varied from 0.5% to 2% by weight of the reaction mixture. researchgate.net

Stirring Speed: In heterogeneous catalytic systems, the stirring speed is important to overcome mass transfer limitations. The reaction rate may be dependent on the stirrer speed if there is external mass transfer resistance between the solid catalyst and the liquid reactants. researchgate.net However, once a certain stirring speed is reached (e.g., 500 rpm in some studies), the reaction becomes intrinsically kinetically controlled, meaning the rate is no longer limited by mass transfer. researchgate.net

The interplay of these parameters is critical for optimizing the synthesis of this compound, ensuring high yield and purity of the desired product.

Table 1: Influence of Reaction Parameters on this compound Synthesis

Parameter General Effect Typical Range/Condition Source
Temperature Increased temperature increases reaction rate and conversion. 25°C to 150°C google.comgoogleapis.com
Molar Ratio Excess acetylating agent drives the reaction to completion. Alcohol to Acid: 2:1 to 5:1 researchgate.net
Catalyst Loading Increased loading enhances conversion, up to an optimal point. 0.5% to 2% (by weight) for ion exchange resins researchgate.net
Stirring Speed Sufficient speed overcomes mass transfer limitations. >500 rpm to ensure kinetic control researchgate.net

Mechanism of Action of Acetylating Agents (e.g., Acetic Anhydride, Acetic Acid)

The acetylation of 4-tert-butylcyclohexanol involves the reaction of its hydroxyl group with an acetylating agent, most commonly acetic anhydride or acetic acid. The mechanisms differ slightly but are both typically facilitated by an acid catalyst, such as sulfuric acid. google.comyoutube.com

Mechanism with Acetic Anhydride: When acetic anhydride is used as the acetylating agent, the reaction can proceed even without a catalyst, though it is often accelerated by one. mdpi.com The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on one of the carbonyl carbons of acetic anhydride. mdpi.comlibretexts.org

Nucleophilic Attack: The lone pair of electrons on the oxygen of the 4-tert-butylcyclohexanol attacks a carbonyl carbon of acetic anhydride. This forms a tetrahedral intermediate. mdpi.comyoutube.com

Leaving Group Departure: The intermediate then collapses, eliminating a carboxylate anion (acetate) as a good leaving group. libretexts.orgyoutube.com

Deprotonation: A base (such as pyridine, if used, or another alcohol molecule) removes the proton from the oxonium ion, yielding the final ester product, this compound, and a molecule of acetic acid as a byproduct. mdpi.comlibretexts.org

In an acid-catalyzed reaction, the acid catalyst first protonates one of the carbonyl oxygens of the acetic anhydride. This makes the corresponding carbonyl carbon a much stronger electrophile, accelerating the nucleophilic attack by the alcohol. youtube.com

Mechanism with Acetic Acid (Fischer Esterification): The reaction between an alcohol and a carboxylic acid, known as Fischer esterification, is a reversible process that requires an acid catalyst. youtube.commasterorganicchemistry.com

Protonation of Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the acetic acid. This increases the electrophilicity of the carbonyl carbon. youtube.commasterorganicchemistry.comacs.org

Nucleophilic Attack: The alcohol (4-tert-butylcyclohexanol) acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate (an oxonium ion). masterorganicchemistry.comacs.org

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups of the intermediate. This converts the hydroxyl group into a better leaving group (water). masterorganicchemistry.com

Elimination of Water: The intermediate collapses, and a molecule of water is eliminated, forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated (the catalyst is regenerated) to give the final product, this compound. youtube.commasterorganicchemistry.com

Because Fischer esterification is an equilibrium reaction, the process can be driven to completion by using an excess of one reactant or by removing water as it is formed. masterorganicchemistry.com

Chemical Transformations and Derivatives

Oxidation and Reduction Pathways of Cyclohexyl Acetate Derivatives

The chemical stability of this compound allows for transformations targeting either the ester functional group or the cyclohexane (B81311) ring, although the ester is generally stable. scbt.com

Oxidation: The oxidation of the cyclohexane ring of this compound is not a common transformation. More relevant is the oxidation of the precursor alcohol, 4-tert-butylcyclohexanol. The oxidation of 4-tert-butylcyclohexanol using reagents like sodium hypochlorite in acetic acid yields 4-tert-butylcyclohexanone. wisc.edu The acetate group itself is generally resistant to oxidation under these conditions. The oxidation of the cyclohexane ring in related compounds can be achieved using stronger oxidizing agents, potentially leading to ring-opening or the formation of dicarboxylic acids, but this is a destructive pathway not typically used for functional derivatization.

Reduction: The ester moiety of this compound is relatively unreactive towards common reducing agents like sodium borohydride. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would be required to reduce the ester. This reduction would cleave the ester bond, yielding two alcohol products: 4-tert-butylcyclohexanol and ethanol. This process effectively reverses the esterification. The cyclohexane ring itself is already fully saturated and therefore cannot be reduced further by typical hydrogenation methods.

Nucleophilic Substitution Reactions Involving Acetate Moiety

The acetate group in this compound can act as a leaving group in nucleophilic substitution reactions, although it is not as effective as halides or tosylates. The reaction typically proceeds via nucleophilic acyl substitution, where the nucleophile attacks the carbonyl carbon.

A primary example of this is the alkaline hydrolysis (saponification) of the ester. rsc.org In this reaction, a hydroxide ion (OH⁻) acts as the nucleophile and attacks the carbonyl carbon of the acetate group. This forms a tetrahedral intermediate which then collapses, expelling the 4-tert-butylcyclohexanolate anion as the leaving group and forming acetic acid. The cyclohexanolate anion is then quickly protonated by the acetic acid (or water) to yield 4-tert-butylcyclohexanol. The rates of hydrolysis can be influenced by the stereochemistry (cis vs. trans) of the acetate group, as the accessibility of the reaction center can differ. rsc.org

These substitution reactions are fundamental to the interconversion of esters. For example, treating this compound with another carboxylate in the presence of an acid or base catalyst can lead to a transesterification reaction, forming a new ester. The stereochemical configuration at the C-O bond of the cyclohexane ring can be inverted during certain nucleophilic substitution reactions, particularly if the reaction proceeds through an Sₙ2 mechanism. libretexts.org

Synthesis of Related Cyclohexane Derivatives (e.g., 4-tert-Butylcyclohexyl Acrylate)

Building upon the core structure of 4-tert-butylcyclohexanol, a variety of other cyclohexane derivatives can be synthesized. A notable example is 4-tert-butylcyclohexyl acrylate (B77674). tcichemicals.com This compound retains the 4-tert-butylcyclohexyl group but replaces the acetate with an acrylate moiety.

The synthesis of 4-tert-butylcyclohexyl acrylate is typically achieved through the esterification of 4-tert-butylcyclohexanol with acrylic acid or one of its derivatives, such as acryloyl chloride.

Using Acryloyl Chloride: The reaction of 4-tert-butylcyclohexanol with acryloyl chloride is a highly effective method. The alcohol's oxygen attacks the highly electrophilic carbonyl carbon of the acid chloride. The reaction is often carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct that is formed.

Using Acrylic Acid: Direct esterification with acrylic acid is also possible, similar to the Fischer esterification used for the acetate. This reaction requires an acid catalyst and conditions to remove the water byproduct to drive the reaction to completion. Due to the tendency of acrylates to polymerize at high temperatures, a polymerization inhibitor is often added.

The resulting 4-tert-butylcyclohexyl acrylate is a monomer that can be used in the synthesis of polymers with specific properties conferred by the bulky 4-tert-butylcyclohexyl group.

Stereochemical Investigations and Conformational Analysis

Conformational Preferences of 4-tert-Butylcyclohexyl Acetate (B1210297) Isomers

The spatial arrangement of the tert-butyl and acetate groups on the cyclohexane (B81311) ring dictates the conformational equilibrium of the cis and trans isomers.

The stability of the chair conformations of substituted cyclohexanes is largely governed by steric interactions. For monosubstituted cyclohexanes, the equatorial conformer is generally more stable than the axial conformer due to the avoidance of 1,3-diaxial interactions. libretexts.org These are steric repulsions between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to the substituent. libretexts.org The energy difference between the axial and equatorial conformations is quantified by the A-value, which represents the Gibbs free energy difference (ΔG). wikipedia.org

In 4-tert-Butylcyclohexyl acetate, the large tert-butyl group has a very high A-value (approximately 5 kcal/mol), strongly favoring the equatorial position to minimize steric strain. wikipedia.orgstackexchange.com This preference effectively "locks" the cyclohexane ring into a specific conformation. stackexchange.com

Trans Isomer: In the trans isomer, both the tert-butyl group and the acetate group can occupy equatorial positions. This arrangement minimizes steric interactions, resulting in a highly stable conformation.

Cis Isomer: In the cis isomer, if the tert-butyl group is in the favored equatorial position, the acetate group must be in an axial position. stackexchange.com This leads to 1,3-diaxial interactions between the axial acetate group and the axial hydrogens, increasing the energy of this conformer. libretexts.org

Therefore, the trans isomer of this compound is the thermodynamically more stable isomer.

The tert-butyl group is considered a "conformational lock" because its strong preference for the equatorial position effectively prevents the ring from flipping to a conformation where the tert-butyl group would be axial. stackexchange.comfiveable.me The energy barrier for this flip is significantly high, meaning that at equilibrium, the conformation with the equatorial tert-butyl group is overwhelmingly predominant (approximately 99.9%). libretexts.org This locking effect simplifies conformational analysis, as it allows for the predictable positioning of the other substituent (the acetate group) as either axial (in the cis isomer) or equatorial (in the trans isomer). researchgate.net The bulky nature of the tert-butyl group can also cause some distortion of the cyclohexane ring, affecting bond angles and lengths to accommodate the large substituent. fiveable.me

Stereoselectivity in Chemical Reactions

The fixed conformation of the cyclohexane ring in this compound precursors, like 4-tert-butylcyclohexanone (B146137), has a profound influence on the stereochemical outcome of chemical reactions.

The reduction of 4-tert-butylcyclohexanone is a classic example of stereoselectivity. The product ratio of cis- and trans-4-tert-butylcyclohexanol, the precursor to the acetate, depends heavily on the steric bulk of the reducing agent. tamu.edu

Small Reducing Agents (e.g., Sodium Borohydride, NaBH₄): These reagents can approach the carbonyl group from the less hindered axial side, leading to the formation of the trans-alcohol as the major product. tamu.eduthecatalyst.org

Bulky Reducing Agents (e.g., L-Selectride): These reagents experience significant steric hindrance from the axial hydrogens and therefore approach from the more open equatorial side, resulting in the cis-alcohol as the major product. tamu.edu

Similarly, the catalytic hydrogenation of 4-tert-butylphenol (B1678320) or 4-tert-butylcyclohexanone can be directed to favor either the cis or trans isomer by selecting the appropriate catalyst. chemicalbook.com For instance, a rhodium-carbon catalyst tends to produce a higher percentage of the cis-isomer, while a Raney nickel catalyst favors the trans-isomer. chemicalbook.com Recent developments have introduced iridium catalysts with specific ligands that can achieve very high cis/trans ratios (>99:1) in the hydrogenation of ketones. organic-chemistry.org Biocatalytic routes using enzymes like carbonyl reductases have also shown high stereoselectivity, capable of producing either the cis or trans alcohol in high diastereomeric excess. almacgroup.comjst.go.jp

Stereoselective Reduction of 4-tert-butylcyclohexanone
Reagent/CatalystMajor Product IsomerApproximate Isomer Ratio (cis:trans)Reference
Sodium Borohydride (NaBH₄)trans-4-tert-butylcyclohexanolMinority cis tamu.eduthecatalyst.org
L-Selectridecis-4-tert-butylcyclohexanolPredominantly cis tamu.edu
Rhodium on Carboncis-4-tert-butylcyclohexanol~80:20 to 90:10 chemicalbook.comalmacgroup.com
Ruthenium-aminophosphine complexescis-4-tert-butylcyclohexanol96:4 almacgroup.com
Iridium with f-amphbinol ligandscis-4-tert-butylcyclohexanol>99:1 organic-chemistry.org
Carbonyl Reductase (e.g., A161)cis-4-tert-butylcyclohexanol100% de (cis) almacgroup.com
Carbonyl Reductase (e.g., N151)trans-4-tert-butylcyclohexanol100% de (trans) almacgroup.com

The stereochemistry of the starting material can dictate the reaction pathway. For example, in elimination reactions of 4-tert-butylcyclohexyl derivatives, the required anti-periplanar arrangement of the leaving group and a β-hydrogen is readily achieved in the cis isomer (axial leaving group). stackexchange.com This allows for a facile E2 elimination. In the trans isomer, where the leaving group is equatorial, this geometry is not possible, and the reaction may proceed through a slower E1 mechanism or require a conformational change. stackexchange.com Similarly, in nucleophilic substitution reactions, the accessibility of the reaction center is influenced by its axial or equatorial position, affecting the reaction rate and mechanism. cdnsciencepub.com

Spectroscopic Analysis for Stereoisomer Differentiation

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable for distinguishing between the cis and trans isomers of this compound.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for stereoisomer differentiation. oup.comcdnsciencepub.com

In ¹H NMR, the proton attached to the carbon bearing the acetate group (CHOAc) shows a distinct chemical shift and coupling pattern for each isomer. The axial proton in the trans isomer typically appears at a higher field (further upfield) and exhibits large axial-axial coupling constants, while the equatorial proton in the cis isomer is deshielded (further downfield) and shows smaller coupling constants. rsc.orgmdpi.com

In ¹³C NMR, the chemical shifts of the ring carbons, especially the carbon attached to the acetate group (C-1) and the adjacent carbons (C-2, C-6), are sensitive to the orientation of the acetate group. oup.comcdnsciencepub.com The C-1 carbon in the cis isomer (axial acetate) is typically shielded (appears at a lower chemical shift) compared to the trans isomer (equatorial acetate). cdnsciencepub.com

IR Spectroscopy: While the IR spectra of the cis and trans isomers are generally similar, subtle differences in the fingerprint region and the C-O stretching frequencies can be used for differentiation. nist.govchegg.com The exact position of the C-O stretch can be influenced by the axial or equatorial orientation of the acetate group.

¹H NMR Chemical Shifts (δ, ppm) for CHOAc Proton
IsomerChemical Shift (δ, ppm)Reference
cis-4-tert-Butylcyclohexyl acetate~4.99 mdpi.com
trans-4-tert-Butylcyclohexyl acetate~4.61 mdpi.com
¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons
Carboncis-Isomertrans-IsomerReference
C=O170.8170.4 mdpi.com
CHOAc69.673.5 mdpi.com
C-C(CH₃)₃47.847.0 mdpi.com
-C(CH₃)₃32.732.2 mdpi.com

Mass Spectrometry in Stereoisomeric Studies

Mass spectrometry (MS) is a powerful analytical tool used to determine the elemental composition and structure of molecules by measuring their mass-to-charge ratio (m/z). In the context of this compound, photoionization mass spectrometry has been employed to study its stereoisomers. ubc.ca

While the electron ionization (EI) mass spectra of the cis and trans isomers of this compound are nearly identical, subtle differences can be observed in the relative abundances of certain fragment ions. ubc.ca The fragmentation of the molecular ion (M⁺) of this compound (m/z 198) often involves the loss of an acetic acid molecule (CH₃COOH, 60 Da), leading to a prominent fragment ion at m/z 138. mdpi.com Another significant fragmentation pathway is the loss of the tert-butyl group, resulting in an ion at m/z 141, or the loss of the entire acetate group.

Detailed analysis of the mass spectra for the cis and trans isomers reveals slight variations in the intensities of key fragment ions. For instance, in one study, the cis isomer showed a fragment ion at m/z 138 with a relative abundance of 29%, while the trans isomer's m/z 138 fragment was at 15%. mdpi.com The base peak for both isomers is often observed at m/z 57, corresponding to the stable tert-butyl cation. mdpi.com

Table 1: Key Mass Spectrometry Data for this compound Isomers

IsomerMolecular Ion (M⁺)Key Fragment Ions (m/z) and Relative Abundances (%)
cis-4-tert-Butylcyclohexyl acetate198138 (29), 123 (46), 82 (86), 67 (71), 57 (100) mdpi.com
trans-4-tert-Butylcyclohexyl acetate198138 (15), 123 (30), 82 (70), 67 (55), 57 (100) mdpi.com

Data sourced from a 2020 study on the biocatalytic synthesis of this compound. mdpi.com

These subtle differences in fragmentation patterns, though minor, can be attributed to the different stereochemical orientations of the acetate group, which can influence the energetics of the fragmentation pathways. ubc.ca

Gas Chromatography for Isomer Separation and Quantification

Gas chromatography (GC) is an essential technique for separating and quantifying the cis and trans isomers of this compound. The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile gas phase. The choice of the GC column's stationary phase is critical for achieving effective separation. Chiral stationary phases, such as those based on cyclodextrins, are often employed for the separation of stereoisomers. almacgroup.com

In a typical GC analysis, a mixture of cis and trans isomers is injected into the chromatograph, and the isomers are separated based on their boiling points and interactions with the stationary phase. The isomer that elutes first has a shorter retention time. It has been observed that the cis isomer generally elutes before the trans isomer. almacgroup.comresearchgate.net

The quantification of each isomer is achieved by integrating the area under its corresponding peak in the chromatogram. The relative amounts of the cis and trans isomers can then be determined. For instance, in the synthesis of cis-4-tert-butylcyclohexyl acetate, GC analysis is used to determine the diastereomeric excess (de), which is a measure of the stereoselectivity of the reaction. mdpi.com

Table 2: Gas Chromatography Retention Times for this compound Isomers

IsomerTypical Retention Time (min)Column Stationary Phase
cis-4-tert-Butylcyclohexyl acetate14.89 mdpi.comHP-5MS mdpi.com
trans-4-tert-Butylcyclohexyl acetate15.73 mdpi.comHP-5MS mdpi.com

Retention times are dependent on the specific GC conditions, including the column, temperature program, and carrier gas flow rate. The data presented is from a specific study and serves as an example. mdpi.com

The use of GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) allows for both quantification and structural confirmation of the separated isomers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of the cis and trans isomers of this compound. Both ¹H NMR and ¹³C NMR provide crucial information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the stereochemistry. acs.orggoogle.com

The key to distinguishing the isomers lies in the chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the proton at the C1 position (the carbon bearing the acetate group). In the more stable chair conformation, the bulky tert-butyl group strongly prefers the equatorial position.

In the trans isomer, the acetate group is also in the equatorial position. The C1 proton is therefore in the axial position, and its ¹H NMR signal appears as a triplet of triplets with a relatively large coupling constant due to its axial-axial interactions with neighboring protons. mdpi.com

In the cis isomer, the acetate group is in the axial position. The C1 proton is in the equatorial position, and its signal appears as a multiplet with smaller coupling constants. mdpi.com

The chemical shift of the C1 proton is also diagnostic: it is typically found at a lower field (higher ppm) for the cis isomer compared to the trans isomer. mdpi.com

¹³C NMR spectroscopy further supports the structural assignment. The chemical shift of the C1 carbon is sensitive to the orientation of the acetate group. The C1 carbon in the trans isomer (equatorial acetate) is generally observed at a higher chemical shift (downfield) compared to the cis isomer (axial acetate). mdpi.com

Table 3: ¹H and ¹³C NMR Data for this compound Isomers

Isomer¹H NMR (CDCl₃, 400 MHz) - Key Signals (δ, ppm)¹³C NMR (CDCl₃, 100.6 MHz) - Key Signals (δ, ppm)
cis-4-tert-Butylcyclohexyl acetate4.99 (m, 1H, CHOAc), 2.05 (s, 3H, CH₃CO), 0.86 (s, 9H, C(CH₃)₃) mdpi.com170.8, 69.6, 47.8, 32.7, 30.8, 27.6, 21.8, 21.6 mdpi.com
trans-4-tert-Butylcyclohexyl acetate4.61 (tt, 1H, CHOAc), 2.01 (s, 3H, CH₃CO), 0.84 (s, 9H, C(CH₃)₃) mdpi.com170.4, 73.5, 47.0, 32.2, 27.5, 25.4, 21.9, 21.2 mdpi.com

Chemical shifts are reported in parts per million (ppm) relative to a standard. Data sourced from a 2020 study. mdpi.com

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can provide further confirmation of the stereochemical assignments by revealing through-bond and through-space correlations between protons. researchgate.netipb.pt

Mechanistic Studies and Theoretical Chemistry

Reaction Mechanism Elucidation

Understanding the precise sequence of bond-making and bond-breaking events is fundamental to controlling chemical reactions. For 4-tert-Butylcyclohexyl acetate (B1210297), mechanistic studies have focused on both its catalytic synthesis and its subsequent chemical transformations.

The synthesis of 4-tert-Butylcyclohexyl acetate is predominantly achieved through the esterification of 4-tert-butylcyclohexanol (B146172) with acetic acid or its derivatives. The mechanisms of this transformation are highly dependent on the catalyst employed.

Acid Catalysis: Both homogeneous liquid acids and heterogeneous solid acids are used to catalyze the esterification. isca.me In a typical acid-catalyzed mechanism, the acid protonates the carbonyl oxygen of acetic acid, making the carbonyl carbon more electrophilic. The hydroxyl group of 4-tert-butylcyclohexanol then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and the elimination of a water molecule to form the ester. researchgate.net The use of solid acid catalysts, such as ion-exchange resins like Amberlyst-15, or metal oxides like zirconia and titania, is gaining traction due to their environmental benefits and ease of separation. isca.meresearchgate.net Kinetic studies using these heterogeneous catalysts often employ models like the Langmuir-Hinshelwood model to describe the reaction kinetics, which involves the adsorption of reactants onto the catalyst surface, the surface reaction, and the desorption of products. researchgate.net

Biocatalysis: Lipases, a class of enzymes, are increasingly used for the synthesis of this compound due to their high selectivity and mild reaction conditions. mdpi.commdpi.com The catalytic mechanism of lipases, such as those from Candida antarctica (CALA) or Porcine pancreas (PPL), follows a "Ping-Pong Bi-Bi" kinetic model. researchgate.netnih.gov The process begins with the acylation of the enzyme's active site (which contains a serine residue) by the acyl donor (e.g., vinyl acetate or acetic anhydride), forming a covalent acyl-enzyme intermediate and releasing the first product (e.g., vinyl alcohol, which tautomerizes to acetaldehyde). mdpi.comnih.gov Subsequently, the alcohol (4-tert-butylcyclohexanol) enters the active site and attacks the acyl-enzyme complex, leading to the formation of the ester and regeneration of the free enzyme. nih.gov The use of biocatalysts is particularly advantageous for producing specific stereoisomers, such as the cis-isomer, which is often the more desirable fragrance component. mdpi.comalmacgroup.com

A summary of catalysts used in the synthesis is presented below:

Table 1: Catalysts in the Synthesis of this compound
Catalyst Type Specific Example Key Mechanistic Feature Reference
Metal Catalyst Rhodium on Carbon Used in the initial hydrogenation of 4-tert-butylphenol (B1678320) to selectively produce cis-4-tert-butylcyclohexanol. scentree.cogoogle.com scentree.co, google.com
Solid Acid Amberlyst-15 (Ion Exchange Resin) Facilitates esterification via a heterogeneous mechanism, often modeled by Langmuir-Hinshelwood kinetics. researchgate.netresearchgate.net researchgate.net, researchgate.net
Biocatalyst (Enzyme) Candida antarctica Lipase (B570770) A (CALA) Forms a covalent acyl-enzyme intermediate in a "Ping-Pong Bi-Bi" mechanism for stereoselective acetylation. mdpi.com mdpi.com

The primary reaction pathway involving this compound is its hydrolysis, which is the reverse of its synthesis via esterification. This reaction can be catalyzed by either an acid or a base.

In acid-catalyzed hydrolysis , a proton attacks the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbon and forming a tetrahedral intermediate. Subsequent proton transfer and elimination of 4-tert-butylcyclohexanol yield acetic acid.

A derivative, 4-tert-butylcyclohexyl acrylate (B77674), demonstrates other important reaction pathways. The acrylate moiety enables it to undergo free-radical polymerization , a chain reaction involving initiation, propagation, and termination steps, to form high-molecular-weight polymers used in coatings and adhesives. The double bond in the acrylate group also allows for addition reactions .

Computational Chemistry and Molecular Modeling

Computational methods have become indispensable tools for investigating the structural and energetic properties of molecules like this compound at an atomic level.

The cis and trans stereoisomers of this compound exhibit different physical properties and reactivity due to their distinct three-dimensional structures. The large tert-butyl group preferentially occupies the equatorial position in the cyclohexane (B81311) chair conformation to minimize steric strain. This "locking" of the conformation has significant consequences.

In the trans-isomer , the tert-butyl group is equatorial, and the acetate group is also equatorial (1,4-diequatorial).

In the cis-isomer , the tert-butyl group is equatorial, forcing the acetate group into the axial position (1-equatorial, 4-axial).

Computational models, such as those based on Density Functional Theory (DFT), can be used to calculate the ground-state energies of these isomers. These calculations consistently show that the trans-isomer is thermodynamically more stable than the cis-isomer due to the lower steric strain associated with the equatorial acetate group compared to the axial one. This energy difference influences the equilibrium ratio of the isomers in chemical reactions. Predictive modeling can also rationalize differences in reactivity, for example, by calculating the activation barriers for reactions such as hydrolysis, which may differ between the two isomers due to steric hindrance around the reaction center. orgsyn.org

The choice of solvent can significantly impact the rate and selectivity of the synthesis of this compound. Computational simulations can model these effects explicitly. For instance, in lipase-catalyzed synthesis, which is often performed in organic solvents, simulations can help understand how the solvent interacts with the enzyme and the substrates. mdpi.com The water activity in the solvent is a critical parameter in enzymatic reactions, influencing enzyme flexibility and the balance between esterification and hydrolysis. nih.gov Molecular modeling can simulate the distribution of water molecules around the enzyme's active site in different organic solvents, providing insights into how the solvent medium modulates catalytic activity and stability. For chemical catalysis, continuum solvent models or explicit solvent simulations can be used to calculate the solvation energies of reactants, transition states, and products, helping to predict how solvent polarity will affect reaction kinetics and thermodynamic equilibria.

Molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of molecules, including conformational changes. For this compound, MD simulations can visualize the dynamic equilibrium of the cyclohexane ring. While the bulky tert-butyl group strongly favors the equatorial position, effectively "locking" the ring and preventing a full ring-flip, the simulations can still provide information on bond vibrations, torsional angle fluctuations, and the flexibility of the acetate side chain. By simulating the molecule in different environments (e.g., in a vacuum, in water, or in an organic solvent), one can understand how intermolecular interactions affect its conformational preferences and dynamics. These simulations provide a dynamic picture that complements the static energy calculations from quantum chemistry methods.

Environmental Fate and Biodegradation Research

Biodegradation Pathways and Kinetics in Environmental Systems

The breakdown of 4-tert-butylcyclohexyl acetate (B1210297) in the environment is primarily a biological process. The rate and pathway of this degradation are influenced by several environmental and chemical factors.

The half-life of 4-tert-butylcyclohexyl acetate during biodegradation is not constant but is affected by its concentration. acs.org Studies have shown that higher concentrations of the compound can lead to longer biodegradation half-times. acs.org This is often due to an extended lag phase at higher concentrations, even when the degradation rate constant remains similar. acs.org The initial concentration of the chemical can, therefore, be a determining factor in its environmental persistence. acs.org

For instance, in one study, the biodegradation half-life of this compound was observed to increase with higher initial test concentrations. acs.org This suggests that at lower, more environmentally relevant concentrations, the compound may degrade more readily. The presence of other organic compounds can also influence the biodegradation kinetics, as microbial communities adapt to the available carbon sources. researchgate.net

Table 1: Factors Influencing Biodegradation Half-Life of this compound

Factor Observation Reference
Initial Concentration Higher concentrations can lead to longer biodegradation half-lives, primarily due to extended lag phases. acs.org
Mixture Composition The presence of other xenobiotic and natural organic substrates can impact the degradation kinetics. researchgate.net
Microbial Community The composition and density of the microbial population capable of degrading the compound are crucial. researchgate.net

| Temperature | Biodegradation studies are often conducted at controlled temperatures, indicating its importance in degradation rates. | researchgate.net |

Role of Microbial Communities in Degradation

The degradation of this compound is carried out by mixed microbial communities present in environments like wastewater treatment plant effluent. researchgate.net The composition and adaptability of these microbial communities are fundamental to the breakdown of this xenobiotic compound. researchgate.net

At high concentrations of a chemical mixture containing this compound, specific genera of bacteria, such as Acidovorax, Novosphingobium, and Hydrogenophaga, have been observed to grow, suggesting their role in the degradation process. researchgate.net However, at lower, more environmentally realistic concentrations, no significant growth of these specific degraders was noted. researchgate.net This indicates that at low concentrations, the degradation may be carried out by the general microbial population without a significant shift in its composition. researchgate.net The initial density of degrader organisms and the presence of necessary enzymes are key to the degradation process. acs.org

Environmental Emission and Transport Studies

Computational models are employed to predict the environmental fate of chemicals like this compound following their release. nih.gov These models, such as global, multimedia models, simulate the distribution and persistence of the compound in various environmental compartments, including air, water, soil, and sediment. nih.gov Input parameters for these models include emission estimates, equilibrium partition ratios (like K_AW, K_OA, and K_OW), and environmental degradation half-lives. nih.gov For instance, the INCHEM-Py model has been used to simulate the fate of indoor air pollutants, where emissions of a similar compound were used as a proxy to model 2-tert-butylcyclohexyl acetate. rsc.org Such models can help in understanding the potential for long-range transport and accumulation in remote regions. nih.gov

The biodegradation of this compound can lead to the formation of various degradation products and byproducts. The primary degradation pathway is believed to be hydrolysis of the ester bond, which would yield 4-tert-butylcyclohexanol (B146172) and acetic acid. 4-tert-butylcyclohexanol can be further oxidized to form the corresponding ketone.

In studies of related compounds, degradation products can include decarboxylated derivatives, indicating susceptibility to heat and humidity. Analysis of volatile organic compounds (VOCs) in recycled materials has also identified this compound, suggesting its persistence through some recycling processes and its potential to be released along with other degradation products from the polymer matrix. jku.at It is important to note that under certain conditions, such as in the presence of strong oxidizing agents, hazardous decomposition products like carbon oxides can be formed. scbt.com

Table 2: Potential Degradation Products of this compound

Precursor Compound Potential Degradation Product Formation Process Reference
This compound 4-tert-Butylcyclohexanol Hydrolysis
This compound Acetic Acid Hydrolysis
4-tert-Butylcyclohexanol 4-tert-Butylcyclohexanone (B146137) Oxidation

Advanced Characterization Techniques and Analytical Methodologies

Chromatographic Separations and Quantification

Chromatographic techniques are fundamental in the analysis of 4-tert-butylcyclohexyl acetate (B1210297), particularly for separating its cis and trans isomers and assessing the purity of the sample.

Chiral Stationary Phase Gas Chromatography for Diastereomeric Excess Determination

Gas chromatography (GC) utilizing a chiral stationary phase is a powerful technique for the separation and quantification of the diastereomers of 4-tert-butylcyclohexyl acetate. azom.comuni-muenchen.de The underlying principle of this method is "chiral recognition," where the enantiomers or diastereomers of the analyte form transient diastereomeric complexes with the chiral selector of the stationary phase. azom.com These complexes have different thermodynamic stabilities, leading to different retention times in the GC column and thus enabling their separation. azom.comuni-muenchen.de

Cyclodextrins and their derivatives are commonly used as chiral selectors in stationary phases for GC. azom.comchromatographyonline.com The ability of these molecules to form selective inclusion complexes allows for the effective separation of a wide range of chiral compounds. azom.com The high efficiency, sensitivity, and rapid separation times are significant advantages of using GC for this purpose. uni-muenchen.de When coupled with mass spectrometry (GC-MS), it allows for unambiguous identification of the separated isomers. uni-muenchen.de For this compound, determining the ratio of the cis and trans isomers is important as they possess different odor characteristics. chemicalbook.com

High-Resolution Gas Chromatography for Purity Analysis

High-resolution gas chromatography (GC) is a standard method for determining the purity of this compound. Commercial grades of this compound are often specified with a minimum purity level, such as ≥96%, as determined by GC. calpaclab.com This technique separates the main component from any impurities, starting materials, or byproducts. The composition of commercial mixtures, particularly the cis-trans ratio, can be accurately determined using GC, which is crucial as this ratio can vary with the synthetic method used. chemicalbook.com For instance, hydrogenation of 4-tert-butylphenol (B1678320) with a Raney nickel catalyst tends to produce a higher percentage of the trans-isomer, while a rhodium-carbon catalyst favors the cis-isomer. chemicalbook.com

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and conformational properties of this compound.

Detailed Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A strong absorption band is typically observed around 1737 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group. google.com Additionally, bands corresponding to C-H stretching vibrations from the tert-butyl group and the cyclohexane (B81311) ring are expected around 2960 cm⁻¹. The region between 1460 cm⁻¹ and 2929 cm⁻¹ also shows significant absorption bands. google.com Techniques such as Attenuated Total Reflectance (ATR)-IR can also be employed for analysis. nih.gov

Advanced Mass Spectrometry Fragmentation Analysis

Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), provides information on the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation. The molecular ion (M⁺) peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 198.30 g/mol . nih.govnist.gov

The fragmentation pattern is particularly informative. A common fragmentation pathway for esters is the loss of the alkoxy group or the acyloxy group. For this compound, a significant fragmentation involves the loss of acetic acid (CH₃COOH), which has a mass of 60 Da, resulting in a prominent peak at m/z 138 (M⁺ - 60). mdpi.com Other characteristic fragment ions are observed at m/z values of 123, 82, 67, and 57, with the ion at m/z 57 often being the base peak, corresponding to the tert-butyl cation ([C(CH₃)₃]⁺). nih.govmdpi.com The relative intensities of these fragment ions can differ slightly between the cis and trans isomers. mdpi.com

Table 1: GC/MS Fragmentation Data for this compound Isomers mdpi.com

IsomerRetention Time (min)Key Fragment Ions (m/z) and Relative Intensities (%)
cis-4-(tert-butyl)cyclohexyl acetate14.89138 (M⁺-60, 29), 123 (46), 82 (86), 67 (71), 57 (100)
trans-4-(tert-butyl)cyclohexyl acetate15.73138 (M⁺-60, 15), 123 (30), 82 (70), 67 (55), 57 (100)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereoisomeric Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of this compound, including the differentiation of its cis and trans isomers and the analysis of their conformational preferences.

¹H NMR Spectroscopy: The proton NMR spectra of the cis and trans isomers exhibit distinct differences, particularly for the proton on the carbon bearing the acetate group (CHOAc). mdpi.com In the trans-isomer, this proton is axial and typically appears as a multiplet (triplet of triplets) around 4.61 ppm. mdpi.com In contrast, the equatorial CHOAc proton of the cis-isomer resonates further downfield, appearing as a multiplet around 4.99 ppm. mdpi.com The chemical shifts and coupling constants of the other cyclohexane ring protons also differ between the two isomers, providing further structural information. mdpi.com The singlet for the tert-butyl protons appears at approximately 0.84-0.86 ppm for both isomers. mdpi.com

¹³C NMR Spectroscopy: The carbon NMR spectra also allow for the unambiguous assignment of the cis and trans isomers. The chemical shift of the carbon atom attached to the acetate group (CHOAc) is particularly diagnostic. For the trans-isomer, this carbon resonates at approximately 73.5 ppm, while for the cis-isomer, it is found at around 69.6 ppm. mdpi.com The chemical shifts of the other carbon atoms in the cyclohexane ring and the tert-butyl group also show subtle differences between the two isomers. mdpi.com

Table 2: ¹H and ¹³C NMR Data for this compound Isomers (in CDCl₃) mdpi.com

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
cis-4-(tert-butyl)cyclohexyl acetate4.99 (m, 1H, CHOAc), 2.05 (s, 3H, CH₃CO), 0.86 (s, 9H, C(CH₃)₃)170.8, 69.6 (CHOAc), 47.8, 32.7, 30.8, 27.6, 21.8, 21.6
trans-4-(tert-butyl)cyclohexyl acetate4.61 (tt, 1H, CHOAc), 2.01 (s, 3H, CH₃CO), 0.84 (s, 9H, C(CH₃)₃)170.4, 73.5 (CHOAc), 47.0, 32.2, 27.5, 25.4, 21.9, 21.2

Conformational analysis using advanced NMR techniques, potentially at variable temperatures, can provide insights into the dynamic equilibrium between different chair conformations of the cyclohexane ring, although the bulky tert-butyl group strongly favors an equatorial position, effectively locking the conformation. cgiqtectijuana.mx

Biological Activity and Toxicological Research Mechanistic Focus

Mechanisms of Biological Interaction

The biological interactions of 4-tert-butylcyclohexyl acetate (B1210297) are primarily understood through its metabolism and the chemical properties of its functional groups. As a foreign compound, or xenobiotic, it undergoes metabolic processes aimed at detoxification and excretion.

Interaction with Molecular Targets (e.g., proteins, enzymes)

Specific molecular targets of 4-tert-butylcyclohexyl acetate, such as proteins and enzymes, have not been extensively detailed in publicly available research. However, as a carboxylic ester, its metabolism is presumed to involve enzymatic hydrolysis. This process would be catalyzed by non-specific esterases present in various tissues, which would break down the ester bond to form 4-tert-butylcyclohexanol (B146172) and acetic acid. The reactivity and potential for interaction with biological macromolecules would largely be determined by this initial metabolic step. The resulting alcohol metabolite could then undergo further biotransformation reactions.

Influence of Functional Groups on Reactivity and Interactions

The chemical structure of this compound contains two key functional groups that dictate its reactivity and potential biological interactions: the ester group and the tert-butyl group.

tert-Butyl Group: The bulky tert-butyl group significantly influences the steric properties of the molecule. This large, non-polar group can affect how the molecule fits into the active sites of enzymes, potentially hindering or promoting certain metabolic pathways. Its lipophilicity also plays a role in the compound's absorption, distribution, and potential for bioaccumulation. The tert-butyl group is generally metabolically stable due to the absence of easily oxidizable protons on the quaternary carbon.

Developmental Toxicity Studies (Mechanistic Pathways)

The developmental toxicity of this compound has been evaluated in animal studies, providing insights into its potential effects on developing organisms.

Dose-Response Relationships and No Observable Adverse Effect Levels (NOAELs)

In a developmental toxicity study conducted in Sprague-Dawley rats, pregnant females were administered this compound at dosages of 0, 40, 160, or 640 mg/kg per day. nih.gov At the highest dose (640 mg/kg/day), maternal toxicity was observed, including reduced body weight gain and mortality. nih.gov This high dose also resulted in reduced fetal body weights. nih.gov Importantly, the study established a No Observable Adverse Effect Level (NOAEL) for both maternal and developmental toxicity at 160 mg/kg per day. nih.gov This indicates the highest dose at which no adverse effects were seen in the dams or their offspring.

Below is a summary of the dose-response findings from the rat developmental toxicity study:

Dosage (mg/kg/day)Maternal EffectsDevelopmental Effects
0 (Control)No adverse effects observedNo adverse effects observed
40No adverse effects observedNo adverse effects observed
160Increased salivationNo adverse effects observed
640Reduced body weight gain, mortalityReduced fetal body weight, transient developmental delays

Biochemical Pathways Underlying Observed Developmental Effects

At a high dose of 640 mg/kg/day in rats, this compound was associated with transient delays in fetal development. nih.gov These included a moderate enlargement of the renal pelvis and reversible delays in the ossification (bone formation) of the caudal vertebrae, as well as the phalanges and metatarsals of the limbs. nih.gov

The specific biochemical pathways leading to these observed developmental effects have not been elucidated in the available literature. However, delayed ossification is a common finding in developmental toxicity studies and can be a secondary consequence of maternal toxicity and reduced fetal growth. The underlying mechanisms could potentially involve alterations in hormonal signaling, nutrient transport to the fetus, or direct effects on the cellular processes of bone development, but further research is needed to establish a definitive pathway for this compound.

Antibacterial Activity and Antimicrobial Mechanisms

Antifeedant and Attractant Properties (Mechanistic Basis)

Chemical compounds can significantly influence insect behavior, acting as either attractants or deterrents (antifeedants). mdpi.comresearchgate.net Attractants, such as certain floral scents or pheromones, guide insects toward a source, which can be exploited in pest management for luring insects into traps. google.com Conversely, antifeedants are substances that deter feeding, causing insects to avoid treated plants or food sources, thereby protecting crops from damage. mdpi.comresearchgate.net The effectiveness of a compound can depend on its concentration and the specific insect species.

The behavioral responses of insects to chemical cues are mediated by their sensory systems, primarily the olfactory (smell) and gustatory (taste) systems. researchgate.net

Olfactory Mechanisms : Volatile compounds are detected by specialized receptors located in sensilla on the insect's antennae. The binding of a molecule to these receptors triggers a neural signal that is processed in the brain, resulting in a behavioral response, such as moving toward (attraction) or away from (repulsion) the chemical source. researchgate.net

Gustatory Mechanisms : Antifeedant compounds typically act on the gustatory system. When an insect makes contact with a treated surface, receptors on its mouthparts or feet detect the deterrent substance. This interaction can block the receptors that stimulate feeding or activate receptors that inhibit it, leading to the rejection of the potential food source. researchgate.net This disruption of feeding behavior can ultimately lead to starvation in the pest. researchgate.net

Dermatological and Sensitization Mechanisms

This compound is known to have the potential for skin sensitization, which can lead to allergic contact dermatitis (ACD). nih.gov This is a T-cell-mediated allergic response that occurs after repeated exposure to a chemical allergen. nih.govdntb.gov.ua

The process of skin sensitization involves two distinct phases:

Induction (Sensitization) Phase : Upon initial skin contact, the chemical, acting as a hapten, penetrates the skin. nih.gov Haptens are small molecules that are not immunogenic on their own but can become so by binding to carrier proteins in the skin. nih.govmedscape.com This newly formed hapten-protein conjugate is recognized as foreign by immune cells in the skin (Langerhans cells). These cells then migrate to the local lymph nodes and present the antigen to T-lymphocytes, leading to the proliferation of allergen-specific T-cells. cdc.gov

Elicitation Phase : On subsequent exposure to the same chemical, the sensitized T-cells are activated at the site of contact. cdc.gov This triggers an inflammatory cascade, resulting in the characteristic symptoms of ACD, such as redness, itching, and blistering. dntb.gov.ua

Animal models, particularly the murine Local Lymph Node Assay (LLNA), are standard methods for evaluating the skin sensitization potential of chemicals. nih.govwikipedia.org The LLNA measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application as an indicator of a sensitization response. nih.govwikipedia.org

Immunological and Cellular Responses to Exposure

The immunological effects of this compound have been primarily investigated in the context of skin sensitization, a key endpoint for fragrance ingredients. Allergic contact dermatitis is a T-cell-mediated inflammatory skin disease, and understanding a chemical's potential to induce this response is crucial.

Human Repeat Insult Patch Tests (HRIPT) have been conducted to evaluate the skin sensitization potential of this compound in human subjects. In one such study, the compound was tested at a concentration of 10.0% in petrolatum on a panel of 102 subjects. The results indicated no adverse reactions, suggesting a low likelihood of inducing skin sensitization under the test conditions.

Further insights into the sensitizing potential can be gained from the murine Local Lymph Node Assay (LLNA), which measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of a sensitization response. While specific LLNA data with calculated EC3 values (the concentration required to produce a threefold increase in lymphocyte proliferation) for this compound were not available in the reviewed literature, the negative results from human studies suggest a weak to non-sensitizing potential. The mechanism of skin sensitization involves the chemical acting as a hapten, which binds to skin proteins to form an immunogenic complex. This complex is then recognized by antigen-presenting cells, leading to the activation and proliferation of specific T-lymphocytes. The absence of a significant response in HRIPT studies suggests that this compound has a limited capacity to initiate this cascade of cellular events in the majority of individuals.

Test TypeSpeciesConcentrationNumber of SubjectsResults
Human Repeat Insult Patch Test (HRIPT)Human10.0% in petrolatum102No adverse reactions observed

Mutagenicity Assessment (Mechanistic Insights)

A critical aspect of toxicological evaluation is the assessment of a compound's potential to cause genetic mutations. A battery of in vitro tests has been conducted to investigate the mutagenic and clastogenic (chromosome-damaging) potential of this compound.

Industrial and Applied Research Implications Academic Perspective

Optimizing Production for Specific Isomers

4-tert-butylcyclohexyl acetate (B1210297) exists as cis and trans isomers, each possessing distinct olfactory characteristics. The cis-isomer is noted for its intense, floral, and creamy scent, while the trans-isomer offers a rich, woody aroma. odowell.comvapourtec.com The fragrance profile of the cis-isomer is often considered more favorable, leading to significant research into stereoselective synthesis methods that maximize its yield. vapourtec.comalmacgroup.com

Traditional synthesis of 4-tert-butylcyclohexyl acetate involves the catalytic hydrogenation of 4-tert-butylphenol (B1678320) to produce 4-tert-butylcyclohexanol (B146172), which is then acetylated. odowell.com Research into greener synthetic routes aims to reduce the environmental impact of this process. One approach involves designing novel catalysts, such as a Raney NiCu catalyst prepared by ball milling and a dealloying process, which has shown improved activity over conventional Raney Ni. researchgate.net Another key area is the use of solid acid catalysts like Amberlyst-15 for the esterification step, which can proceed at moderate temperatures (e.g., 90°C) and offer high yields. researchgate.net

The choice of catalyst during the initial hydrogenation step is crucial for controlling the isomer ratio. For instance, using a rhodium-on-carbon catalyst can yield a higher percentage of the cis-isomer. odowell.comchemicalbook.com Conversely, a Raney nickel catalyst tends to produce a higher proportion of the trans-isomer. odowell.comchemicalbook.com Researchers have also explored hydrogenation in supercritical carbon dioxide (scCO₂) with a rhodium catalyst to achieve good stereoselectivity towards the cis-isomer. mdpi.com These methods represent a move away from processes that may involve more hazardous reagents or produce significant waste streams.

Biocatalysis presents a promising, highly selective, and environmentally friendly alternative to traditional chemical synthesis for producing specific isomers of this compound. almacgroup.compreprints.org The application of biocatalysts, such as enzymes, has grown exponentially in the fine chemical and pharmaceutical industries due to their high specificity and ability to operate under mild conditions. almacgroup.com

Research has focused on using commercial alcohol dehydrogenases (ADHs) for the stereoselective reduction of the precursor ketone, 4-tert-butylcyclohexanone (B146137), to produce the desired cis-4-tert-butylcyclohexanol. vapourtec.commdpi.com Studies have shown that out of numerous ADHs tested, specific ones can achieve high conversions and diastereoisomeric excess for the cis-alcohol. vapourtec.commdpi.com Following the reduction, the alcohol can be acetylated to form the final acetate product. This second step can also be catalyzed enzymatically, for example, using Candida antarctica lipase (B570770) A (CALA). vapourtec.comresearchgate.net

A significant advancement for industrial application is the development of continuous-flow processes. vapourtec.comfrontiersin.org These systems, which can combine in-line enzymatic reactions with work-up procedures, offer a technological upgrade for producing the most potent isomers. vapourtec.comresearchgate.net For instance, a continuous-flow process using ADHs in a membrane reactor followed by lipase-mediated acetylation in a packed-bed reactor has been designed to provide high-purity cis-4-tert-butylcyclohexyl acetate. polimi.it Such processes not only enhance productivity and control but also facilitate catalyst reuse, improving the economic and environmental efficiency of the synthesis. almacgroup.comfrontiersin.org

Below is a data table summarizing research findings on different catalytic methods for producing this compound precursors.

Catalyst SystemPrecursorProductKey Outcome/YieldIsomer Ratio (cis:trans)Reference
Rhodium on Carbon / Acid4-tert-butylphenol4-tert-butylcyclohexanolHigh yield of cis-isomer~80:20 to 90:10 almacgroup.com
Ruthenium-aminophosphine4-tert-butylcyclohexanone4-tert-butylcyclohexanolHigh stereoselectivity96:4 almacgroup.com
Raney Ni4-tert-butylphenol4-tert-butylcyclohexanolHigh percentage of trans-isomer- odowell.comchemicalbook.com
Alcohol Dehydrogenase (ADH)4-tert-butylcyclohexanonecis-4-tert-butylcyclohexanolHigh conversion & diastereomeric excess>90% cis vapourtec.compolimi.it
Raney NiCu4-propylguaiacol (Lignin-derived)4-propylcyclohexanol87.8% Yield- researchgate.net
Amberlyst-154-propylcyclohexanol4-propylcyclohexyl acetate88.3% Yield- researchgate.net

Formulation Science and Material Compatibility

The performance of this compound as a fragrance ingredient is highly dependent on its interaction with other components in a product and its stability over time.

This compound is a versatile blending agent used across a wide array of scented products, including soaps, detergents, lotions, and fine fragrances. scentspiracy.comeuropa.eu Its woody, floral, and slightly fruity profile allows it to be paired effectively with many other fragrance materials. hbnobulk.com Research in formulation science indicates excellent compatibility with common perfumery components.

It is frequently combined with:

Ionones and Methyl Ionone: to enhance powdery and floral characteristics. scentspiracy.com

Cedarwood derivatives and Iso E Super: to amplify clean, woody notes. scentspiracy.com

Linalyl acetate and other herbal notes: to add freshness to aromatic compositions. scentspiracy.com

Coumarin: to provide a soft, sweet foundation in the dry-down phase of a fragrance. scentspiracy.com

Furthermore, it may be used in fragrance encapsulation systems based on polymer blends of ethylcellulose, hydroxypropyl methylcellulose, and poly(vinyl alcohol) for controlled release applications. chemicalbook.comsigmaaldrich.com Its compatibility is a key factor in its widespread adoption in both industrial and fine fragrance formulations. scentspiracy.com

The chemical stability of this compound is crucial for its application in various consumer products, which can range from acidic to alkaline environments. The compound is generally considered stable under recommended storage conditions, which include keeping it in tightly closed containers in a dry, cool, and well-ventilated place away from direct sunlight and extreme temperatures. scbt.comfastenal.com It is known to be incompatible with strong oxidizing agents. odowell.comchemicalbook.com

Its performance has been rated as good to very good in numerous applications, demonstrating its robustness in different chemical matrices. perfumersworld.com However, some limitations exist. For example, its stability can be compromised in highly acidic environments, making it less suitable for use in acid-based cleaners. perfumersworld.comprivi.com The ester functional group can be susceptible to hydrolysis under strong acidic or alkaline conditions, which would lead to the formation of 4-tert-butylcyclohexanol and acetic acid, altering the fragrance profile.

The table below provides a general overview of its performance and stability in various product types based on industry evaluations.

ApplicationPerformance/Stability Rating
Alcoholic PerfumeVery Good perfumersworld.comprivi.com
Antiperspirants/DeodorantsGood to Very Good perfumersworld.comprivi.com
Creams & LotionsGood to Very Good perfumersworld.comprivi.com
Soaps (Bar and Liquid)Very Good perfumersworld.comprivi.com
Shampoos & ConditionersGood to Very Good perfumersworld.comprivi.com
Detergents (Powder & Liquid)Fair to Good perfumersworld.comprivi.com
Fabric SoftenersGood perfumersworld.comprivi.com
CandlesStability can be an issue privi.com
Acid CleanersNot Recommended perfumersworld.comprivi.com

Conclusion

Summary of Key Academic Discoveries and Research Trends

A pivotal area of academic inquiry for 4-tert-butylcyclohexyl acetate (B1210297) revolves around its cis and trans isomers. Research has consistently shown that the cis-isomer possesses a more desirable and potent fragrance profile, described as creamy, woody, and sweet, compared to the trans-isomer. almacgroup.com This discovery has driven much of the research into stereoselective synthesis methods.

Initial production methods often involved the hydrogenation of 4-tert-butylphenol (B1678320). chemicalbook.com A significant finding was that the choice of catalyst could influence the resulting isomeric ratio. For instance, using a Raney nickel catalyst tends to produce a higher percentage of the trans-isomer, while a rhodium-carbon catalyst favors the formation of the cis-isomer. chemicalbook.com Further refinements have included the use of additives like hydrochloric acid to improve the stereoselectivity towards the cis-isomer during the hydrogenation of 4-tert-butylphenol. mdpi.com

A major trend in recent research is the shift towards biocatalysis to achieve higher stereoselectivity and more sustainable processes. almacgroup.com The use of alcohol dehydrogenases (ADHs) for the stereoselective reduction of 4-tert-butylcyclohexanone (B146137) to cis-4-tert-butylcyclohexanol has shown great promise. mdpi.comresearchgate.net Studies have demonstrated that specific enzymes can produce the cis-isomer with high diastereomeric excess. almacgroup.com Following the enzymatic reduction, the target acetate is then synthesized through acetylation. almacgroup.commdpi.com This biocatalytic approach avoids the use of expensive and potentially corrosive metal catalysts and reagents associated with traditional chemical synthesis routes. almacgroup.com

Current research is also exploring continuous-flow processes for the synthesis of cis-4-tert-butylcyclohexyl acetate. mdpi.comresearchgate.net This methodology offers advantages in terms of process control, efficiency, and scalability, representing a significant technological advancement in the production of this valuable fragrance ingredient. researchgate.net

Perspectives on Future Research Directions for 4-tert-Butylcyclohexyl Acetate

Future research on this compound is expected to follow several key trajectories, driven by the demand for sustainability, efficiency, and a deeper understanding of its sensory properties.

A primary focus will likely be the continued development and optimization of biocatalytic and continuous-flow manufacturing processes. mdpi.comresearchgate.net Research will probably aim to discover and engineer more robust and highly selective enzymes for the synthesis of the cis-isomer, potentially leading to even higher yields and purity. The integration of enzymatic steps with in-line purification techniques in continuous-flow systems will be a key area of investigation to streamline production and reduce environmental impact. researchgate.net

Further exploration into green chemistry principles for the synthesis of this compound is anticipated. This could involve investigating alternative, renewable starting materials and more environmentally benign solvents and catalysts. The goal will be to develop production methods that are not only economically viable but also adhere to the growing demand for sustainable and eco-friendly products in the consumer market. github.com

Another promising avenue for future research lies in a more detailed investigation of the structure-odor relationship of the different isomers and potentially other derivatives of this compound. While the preference for the cis-isomer is well-established, a deeper molecular-level understanding of its interaction with olfactory receptors could open doors for the design of novel fragrance compounds with tailored scent profiles.

Finally, as the fragrance industry continues to evolve, there will be a need for ongoing research into the applications and stability of this compound in various consumer products. This includes studies on its performance in different matrices, its longevity, and its compatibility with other fragrance ingredients to create complex and appealing scents.

Q & A

Q. How can the isomeric composition of 4-tert-butylcyclohexyl acetate be quantitatively analyzed in synthetic mixtures?

Gas chromatography (GC) is the primary method for determining isomer ratios, leveraging differences in retention times between cis and trans isomers. Purity thresholds (>98% total isomers via GC) are critical for reproducibility in downstream applications (e.g., chiral synthesis or material science) . Calibration with certified reference standards is recommended to minimize systematic errors.

Q. What synthetic routes are optimal for producing this compound in academic labs?

A common pathway involves acetylation of 4-tert-butylcyclohexanol using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., H₂SO₄). The reaction efficiency depends on the steric environment of the tert-butyl group, which influences reaction kinetics and isomer distribution. Post-synthesis purification via fractional distillation or column chromatography is often required to isolate the desired isomer .

Q. How should researchers assess the purity and stability of this compound under varying storage conditions?

Stability studies should include accelerated degradation tests (e.g., exposure to light, heat, or humidity) followed by GC-MS or HPLC-UV analysis. The compound’s ester group is susceptible to hydrolysis, so storage in anhydrous conditions at 4°C is advised. Purity thresholds (>98% GC) must be verified periodically to ensure batch consistency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives in pharmacological research?

SAR requires systematic modification of the acetate moiety (e.g., replacing with other acyl groups) or cyclohexane substituents. In vitro assays (e.g., receptor binding or enzymatic inhibition) paired with ADMET predictions (using tools like SwissADME) can identify pharmacophore features. Toxicity screening should follow OECD guidelines for early-stage compounds .

Q. What methodologies validate the environmental impact of this compound in ecotoxicology studies?

Use standardized OECD 301/302 biodegradability tests to assess persistence. For aquatic toxicity, perform acute/chronic assays on model organisms (e.g., Daphnia magna). Bioaccumulation potential can be predicted via logP calculations (experimentally validated using shake-flask or HPLC methods) .

Q. How do solvent systems influence the reaction kinetics of this compound in esterification or transesterification reactions?

Polar aprotic solvents (e.g., DMF) enhance nucleophilic acetylation but may stabilize undesired isomers. Kinetic studies using in situ FTIR or Raman spectroscopy can track real-time reaction progress. Solvent choice should align with green chemistry principles (e.g., Cyrene® as a safer alternative to DMF) .

Methodological Notes

  • Isomer Separation : Preparative HPLC with chiral columns (e.g., amylose-based) achieves baseline separation of cis/trans isomers .
  • Computational Tools : Conformational analysis via Gaussian or ORCA software packages, validated against crystallographic data .
  • Toxicity Profiling : Combine zebrafish embryo assays (FET) with in silico tools like ProTox-II for rapid hazard assessment .

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4-tert-Butylcyclohexyl acetate
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.